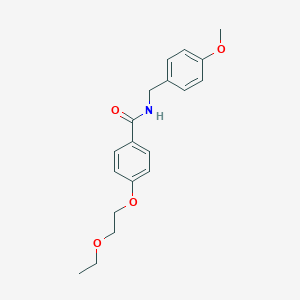![molecular formula C23H28N2O4 B268925 2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268925.png)
2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BMS-986165 and is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a crucial role in the immune system, and its inhibition has shown promising results in the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.
Mechanism of Action
BMS-986165 is a selective inhibitor of TYK2, which is a member of the 2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide family of enzymes. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. These cytokines play a crucial role in the immune system, and their dysregulation has been implicated in the development of autoimmune diseases. Inhibition of TYK2 by BMS-986165 blocks the signaling pathways of these cytokines, leading to a reduction in inflammation and improved symptoms in animal models of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent inhibitory effects on TYK2 activity in vitro and in vivo. In animal models of autoimmune diseases, BMS-986165 has been found to reduce inflammation and improve symptoms. It has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
BMS-986165 has several advantages for lab experiments. It is a potent and selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in the immune system. Its favorable safety profile also makes it a suitable candidate for preclinical studies. However, the synthesis of BMS-986165 is complex and requires expertise in organic chemistry, which may limit its availability and use in some labs.
Future Directions
There are several future directions for the research and development of BMS-986165. One potential application is in the treatment of autoimmune diseases, where it has shown promising results in preclinical studies. Further clinical trials are needed to evaluate its safety and efficacy in humans. Additionally, BMS-986165 may have potential applications in other disease areas, such as cancer and infectious diseases, where the 2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide-STAT signaling pathway is involved. Further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of BMS-986165 involves several steps, starting with the reaction of 2-sec-butylphenol with 4-bromoacetophenone to form 2-(2-sec-butylphenoxy)acetophenone. This intermediate is then reacted with 4-(4-morpholinyl)benzoyl chloride to form the final product, 2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
BMS-986165 has shown promising results in preclinical studies for the treatment of autoimmune diseases. It has been shown to inhibit the activity of TYK2, which is involved in the signaling pathways of several cytokines that play a role in the immune system. Inhibition of TYK2 has been found to reduce inflammation and improve symptoms in animal models of autoimmune diseases.
properties
Product Name |
2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C23H28N2O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C23H28N2O4/c1-3-17(2)20-6-4-5-7-21(20)29-16-22(26)24-19-10-8-18(9-11-19)23(27)25-12-14-28-15-13-25/h4-11,17H,3,12-16H2,1-2H3,(H,24,26) |
InChI Key |
NFQASJGRJQCQEX-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B268842.png)
![N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide](/img/structure/B268843.png)
![N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide](/img/structure/B268844.png)
![4-[(4-fluorobenzoyl)amino]-N,N-dipropylbenzamide](/img/structure/B268846.png)
![3-[(4-fluorobenzoyl)amino]-N-propylbenzamide](/img/structure/B268847.png)
![2-fluoro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268849.png)
![N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide](/img/structure/B268851.png)
![4-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268852.png)
![N,N-diethyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B268853.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B268855.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B268858.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B268862.png)
![3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B268865.png)
